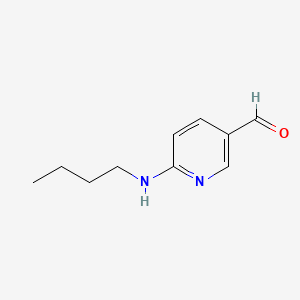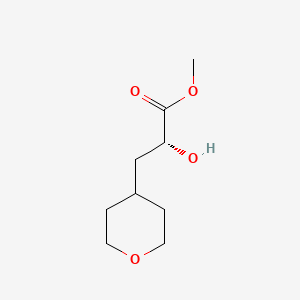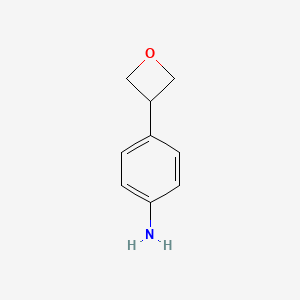
4-(Oxetan-3-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxetan-3-YL)aniline is a chemical compound with the CAS Number: 1221819-62-0 . It has a molecular weight of 149.19 and its IUPAC name is 4-(3-oxetanyl)aniline .
Synthesis Analysis
The synthesis of 4-(Oxetan-3-YL)aniline involves multiple steps . The starting compound, n-butyllithium, is reacted with tetrahydrofuran and hexane at -78°C for 1 hour . This is followed by a reaction at 20°C for 0.5 hours . The next step involves the use of trifluoroacetic acid and dichloromethane at 0-20°C for 16 hours . The final step involves the use of palladium 10% on activated carbon and hydrogen in ethanol at 20°C for 5 hours .Molecular Structure Analysis
The InChI code for 4-(Oxetan-3-YL)aniline is 1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(Oxetan-3-YL)aniline is a solid or liquid at room temperature . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 1.63, indicating its lipophilicity . It is very soluble, with a solubility of 3.1 mg/ml .Aplicaciones Científicas De Investigación
4-(Oxetan-3-yl)aniline
is a chemical compound with the molecular formula C9H11NO . It’s typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
In terms of its synthesis, one method involves the formation of oxetane through epoxide opening with Trimethyloxosulfonium Ylide . This process involves increasing the equivalents of trimethyloxosulfonium iodide, which allows the oxetane motif to be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
- “4-(Oxetan-3-YL)aniline” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- In terms of its synthesis, one method involves the formation of oxetane through epoxide opening with Trimethyloxosulfonium Ylide . This process involves increasing the equivalents of trimethyloxosulfonium iodide, which allows the oxetane motif to be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Chemical Synthesis
Medicinal Chemistry
- “4-(Oxetan-3-YL)aniline” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- In terms of its synthesis, one method involves the formation of oxetane through epoxide opening with Trimethyloxosulfonium Ylide . This process involves increasing the equivalents of trimethyloxosulfonium iodide, which allows the oxetane motif to be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Chemical Synthesis
Medicinal Chemistry
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
4-(oxetan-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSWQFAXUXUJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-YL)aniline | |
CAS RN |
1221819-62-0 |
Source


|
| Record name | 4-(Oxetan-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

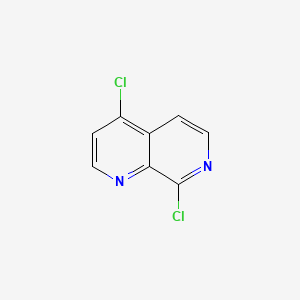
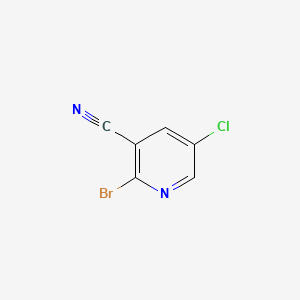
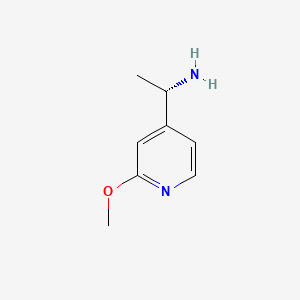
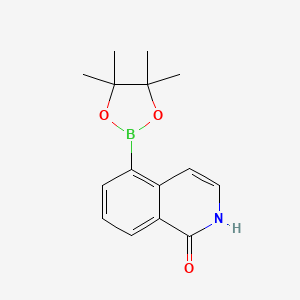
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)
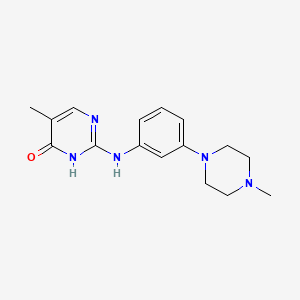
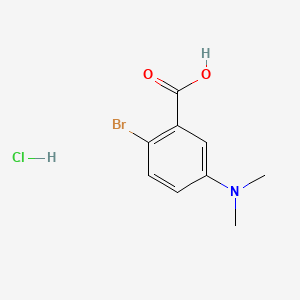

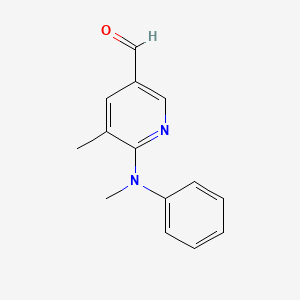
![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
